molecular formula C9H18O2S B1621944 3-(Methylthio)propyl isovalerate CAS No. 84559-98-8

3-(Methylthio)propyl isovalerate

Cat. No.: B1621944
CAS No.: 84559-98-8
M. Wt: 190.31 g/mol
InChI Key: XOTYBNFHVHYKJB-UHFFFAOYSA-N
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Description

3-(Methylthio)propyl isovalerate (CAS 84559-98-8) is an ester with the molecular formula C9H18O2S and a molecular weight of 190.31 g/mol . This compound is characterized as a colorless to pale yellow clear liquid and is noted for its complex odor profile, which is predominantly described as fruity, tropical, and sulfurous, with additional cheesy, pineapple, and onion nuances . It is synthetically produced and does not occur in nature, making it a substance of interest for controlled laboratory studies . Its primary research and industrial value lies in its application as a flavor and fragrance agent. It is soluble in alcohol and has a slow evaporation rate, properties that are valuable in the formulation of stable scent profiles and flavor compositions . A significant research application was demonstrated in a 2022 study published in the journal Foods , where this compound was investigated for its role in the aroma profile of soy sauce. The research utilized advanced techniques like SPME–GC–olfactometry/MS to understand how high hydrostatic pressure treatment affects key aroma compounds, highlighting the compound's importance in food science and technology for optimizing fermented product aromas . Physicochemical properties include a predicted boiling point of approximately 255°C and a predicted logP (o/w) of 2.71, indicating high lipophilicity . This product is intended for research use only by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

84559-98-8

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

3-methylsulfanylpropyl 3-methylbutanoate

InChI

InChI=1S/C9H18O2S/c1-8(2)7-9(10)11-5-4-6-12-3/h8H,4-7H2,1-3H3

InChI Key

XOTYBNFHVHYKJB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCCSC

Canonical SMILES

CC(C)CC(=O)OCCCSC

Other CAS No.

84559-98-8

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Separation Techniques
One of the primary applications of 3-(Methylthio)propyl isovalerate is in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Food Science and Flavoring

Flavor Profile Enhancement
this compound is recognized for its role as a flavoring agent in the food industry. It contributes to the aroma profiles of various foods, including fruits and alcoholic beverages. Studies have shown that this compound imparts a herbaceous aroma to products such as passion fruit wines, enhancing their sensory characteristics . Additionally, it has been detected in several food matrices, indicating its potential as a biomarker for the consumption of specific foods .

Applications in Food Products
The compound is utilized in flavor formulations at concentrations ranging from 1-5 ppm in savory products like soups and sauces, and up to 300-500 ppm in seasonings. Its ability to mimic ripeness in cheese and other dairy products further underscores its versatility as a flavor enhancer .

Industrial Applications

Chemical Synthesis
In industrial settings, this compound serves as an intermediate in the synthesis of various chemical compounds. Its structure allows it to participate in reactions that produce other valuable chemicals used across multiple sectors, including pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
MDPI Research on Fruit Aroma VolatilesAnalyzed aroma compounds in passion fruit winesIdentified 3-(Methylthio)propyl acetate contributing to herbaceous notes
SIELC TechnologiesHPLC Method DevelopmentEstablished effective separation methods for pharmacokinetic applications
Food Flavoring StudiesFlavor enhancement in various food productsDemonstrated effectiveness at low concentrations for enhancing sensory qualities

Comparison with Similar Compounds

Propyl Isovalerate

  • CAS No.: 557-00-6
  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • Odor/Flavor : Fruity, bittersweet apple-like aroma .
  • Occurrence : Naturally found in bananas, cheeses, and jackfruit .
  • Synthesis : Prepared via esterification of propyl alcohol and isovaleric acid in benzene with H₂SO₄ catalysis .
  • Applications :
    • Food Industry : Widely used as a flavoring agent due to its pleasant odor (detection threshold: 8.7–33 ppb) .
    • Safety : Classified with low risk (RIDADR UN 3272; WGK Germany 2) .

3-(Methylthio)propyl Isothiocyanate

  • CAS No.: 505-79-3
  • Molecular Formula : C₅H₉NS₂
  • Molecular Weight : 147.26 g/mol
  • Odor : Pungent, radish-like odor with irritant properties .
  • Synthesis : Derived from 3-methylthiopropylamine and CSCl₂ .
  • Applications: Organic Synthesis: Serves as a reactive intermediate for agrochemicals and pharmaceuticals .

3-(Methylthio)propyl (Methanesulfonate)

  • CAS No.: Not explicitly provided in evidence.
  • Molecular Formula : Likely C₅H₁₂O₃S₂ (inferred from name).
  • Applications :
    • Pharmaceuticals/Agrochemicals : Acts as a solvent for stabilizing active ingredients .
    • Organic Synthesis : Facilitates reactions as a sulfonate ester reagent .
  • Safety : Highly toxic and irritant; mandates cautious storage and handling .

Comparative Data Table

Property Propyl Isovalerate 3-(Methylthio)propyl Isothiocyanate 3-(Methylthio)propyl (Methanesulfonate)
CAS No. 557-00-6 505-79-3 N/A
Molecular Formula C₈H₁₆O₂ C₅H₉NS₂ Likely C₅H₁₂O₃S₂
Molecular Weight 144.21 g/mol 147.26 g/mol N/A
Odor Fruity, apple-like Radish-like, irritating Not reported
Primary Applications Food flavoring Organic synthesis, agrochemicals Solvent in pharma/agrochemicals
Safety Profile Low risk (WGK 2) Toxic, irritant Toxic, irritant

Key Differences and Industrial Relevance

  • Structural Features :

    • Propyl isovalerate is an ester with a linear alkyl chain, contributing to its mild, fruity odor.
    • The methylthio (SCH₃) group in 3-(Methylthio)propyl isothiocyanate introduces sulfur-based reactivity, enabling cross-coupling or nucleophilic reactions .
    • The methanesulfonate group enhances solubility and stability in formulations, critical for pharmaceutical solvents .
  • Functional Roles :

    • Propyl isovalerate’s ester functionality aligns with food-grade applications, whereas sulfur-containing analogs are prioritized for synthetic chemistry and industrial processes .
  • Safety Considerations :

    • Propyl isovalerate’s low toxicity contrasts sharply with the irritant and toxic nature of methylthio derivatives, necessitating distinct handling protocols .

Q & A

Q. What are the recommended synthetic methodologies for 3-(Methylthio)propyl isovalerate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification between 3-(methylthio)-1-propanol and isovaleric acid under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). To optimize yield:

  • Use azeotropic distillation to remove water and shift equilibrium toward ester formation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purify via fractional distillation or preparative HPLC, depending on volatility and polarity .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • GC-MS : Ideal for volatile compounds; use a polar capillary column (e.g., DB-WAX) to resolve sulfur-containing analogs. Internal standards like ethyl decanoate improve accuracy .
  • HPLC with UV/Vis detection : Employ a C18 column and mobile phase (e.g., acetonitrile/water) for non-volatile derivatives. Pre-column derivatization with dansyl chloride enhances sensitivity for trace analysis .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Conduct accelerated stability studies at elevated temperatures (40–60°C) and pH ranges (3–9).
  • Monitor degradation via GC-MS or NMR to identify hydrolysis products (e.g., 3-(methylthio)-1-propanol and isovaleric acid). Stabilizers like antioxidants (BHT) may mitigate oxidative decomposition .

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) due to its irritant properties.
  • Store in amber glass under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
  • Dispose of waste via licensed hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. How can the antimicrobial activity of this compound be systematically evaluated against foodborne pathogens?

  • Perform minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Test strains like Listeria monocytogenes and E. coli O157:H7.
  • Combine with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Use live/dead staining (e.g., propidium iodide) for viability confirmation .

Q. What methodologies elucidate the metabolic fate of this compound in eukaryotic systems?

  • Use isotopic labeling (e.g., ¹³C or ³⁵S) to track incorporation into microbial or mammalian metabolites.
  • Perform enzymatic assays with liver microsomes or yeast lysates to identify phase I/II metabolites (e.g., sulfoxidation or glutathione conjugation) .

Q. How can researchers correlate the odor profile of this compound with its chemical structure?

  • Apply gas chromatography-olfactometry (GC-O) with trained panels to identify key odorants.
  • Use partial least squares regression (PLS-R) to link sensory descriptors (e.g., "sulfurous" or "fruity") with volatile organic compounds (VOCs) detected via GC-MS .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfur-containing esters like this compound?

  • Standardize test conditions (e.g., pH, temperature, and microbial strain selection).
  • Validate results across multiple models (e.g., in vitro cell cultures vs. in vivo animal studies).
  • Conduct meta-analyses to identify confounding variables (e.g., impurity profiles or solvent effects) .

Q. How can degradation products of this compound be characterized in environmental matrices?

  • Use HPLC-HRMS (high-resolution mass spectrometry) for non-targeted screening.
  • Compare fragmentation patterns with libraries (e.g., NIST or MoNA) to identify sulfoxides or disulfides .

Q. What advanced techniques identify transient intermediates during the synthesis of this compound?

  • Employ in situ FTIR or Raman spectroscopy to monitor reaction kinetics.
  • Use DFT calculations to predict transition states and optimize catalytic pathways .

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